molecular formula C19H16N4O4 B11203698 5-{[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole

5-{[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole

Cat. No.: B11203698
M. Wt: 364.4 g/mol
InChI Key: LWWWYAQHRAHPIN-UHFFFAOYSA-N
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Description

5-{[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole typically involves multiple steps. One common method includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the oxadiazole rings, potentially leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the oxadiazole rings can produce amines.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a candidate for use in organic synthesis and as a building block for more complex molecules.

    Medicine: Research has indicated that oxadiazole derivatives can exhibit significant biological activity, making them potential candidates for drug development.

    Industry: The compound’s properties may make it useful in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-{[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The oxadiazole rings may facilitate binding to specific proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar chemical properties.

    3,5-Dimethoxyphenyl Derivatives: Compounds containing the 3,5-dimethoxyphenyl group may have similar reactivity and biological activity.

Uniqueness

What sets 5-{[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole apart is its dual oxadiazole rings, which may confer unique chemical and biological properties. This structure allows for multiple points of interaction with molecular targets, potentially enhancing its efficacy in various applications.

Properties

Molecular Formula

C19H16N4O4

Molecular Weight

364.4 g/mol

IUPAC Name

2-(3,5-dimethoxyphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C19H16N4O4/c1-24-14-8-13(9-15(10-14)25-2)19-22-21-17(26-19)11-16-20-18(23-27-16)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3

InChI Key

LWWWYAQHRAHPIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC=CC=C4)OC

Origin of Product

United States

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